molecular formula C14H17FN2O2 B2955954 1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2191110-66-2

1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2955954
CAS RN: 2191110-66-2
M. Wt: 264.3
InChI Key: PNYORMXCJGROKN-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one , also known by its chemical formula C₁₁H₁₆N₂O , is a piperazine derivative. It has stimulant effects and has been associated with “party pills,” initially in New Zealand and subsequently in other countries. The compound is informally referred to as MeOPP or pMPP .


Chemical Reactions Analysis

MeOPP has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs of abuse like amphetamines. Although MeOPP is less potent, it produces similar effects. Additionally, it acts as a nonselective serotonin receptor agonist .

Safety and Hazards

  • Legal Status : In New Zealand, it was initially sold legally but later classified as a Class C drug. In the United States, it is not federally scheduled .

properties

IUPAC Name

1-[4-(2-fluoro-6-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-3-13(18)16-7-9-17(10-8-16)14-11(15)5-4-6-12(14)19-2/h3-6H,1,7-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYORMXCJGROKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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